molecular formula C17H17BrN2O B2813351 1-(4-BROMOBENZOYL)-4-PHENYLPIPERAZINE CAS No. 339284-42-3

1-(4-BROMOBENZOYL)-4-PHENYLPIPERAZINE

Cat. No.: B2813351
CAS No.: 339284-42-3
M. Wt: 345.24
InChI Key: VUGGYVNFDYIAQO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a phenylpiperazine moiety

Safety and Hazards

The safety data sheet for Benzyl 4-Bromophenyl Ketone, a compound similar to BPPK, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on refining the synthesis process of BPPK and similar compounds. Additionally, the potential applications of these compounds in various fields such as pharmaceuticals could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and alcohols.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-4-phenylpiperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylbenzoyl)-4-phenylpiperazine: Similar structure but with a methyl group instead of bromine.

    1-(4-Nitrobenzoyl)-4-phenylpiperazine: Similar structure but with a nitro group instead of bromine.

Uniqueness

1-(4-Bromobenzoyl)-4-phenylpiperazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s electronic properties. This makes it particularly useful in applications requiring specific reactivity and electronic characteristics .

Properties

IUPAC Name

(4-bromophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGGYVNFDYIAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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